molecular formula C23H20ClN9O B12412239 PI3K|A/|A-IN-3

PI3K|A/|A-IN-3

Cat. No.: B12412239
M. Wt: 473.9 g/mol
InChI Key: WALAECWNQSIPAM-SJCJKPOMSA-N
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Description

Aberrant PI3K Pathway Activation in Pathophysiological Contexts

Given its central role in cell growth, survival, and proliferation, it is not surprising that the PI3K pathway is one of the most frequently over-activated signaling cascades in human cancer. nih.govwikipedia.orgmdpi.com This hyper-activation drives tumorigenesis by promoting uncontrolled cell division, inhibiting apoptosis (programmed cell death), and fueling angiogenesis and metastasis. nih.govontosight.aioncotarget.com Deregulation of this pathway is a common feature across a wide array of solid tumors and hematologic malignancies, often contributing to poor prognosis and resistance to therapy. nih.govontosight.airesearchgate.net

Genetic Alterations: Activating Mutations (e.g., PIK3CA), Gene Amplifications, and PTEN Inactivation

The most common mechanism for PI3K pathway hyper-activation is direct genetic alteration of its core components. nih.govontosight.ai

PIK3CA Mutations: The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in human cancers. researchgate.netnih.govnih.gov These are typically somatic, activating point mutations that lead to a constitutively active PI3K enzyme. mdpi.comnumberanalytics.com Over 80% of these mutations cluster in three "hotspots": E542K and E545K in the helical domain (exon 9), and H1047R in the kinase domain (exon 20). mdpi.comnih.gov These mutations enhance the kinase's activity, leading to increased PIP3 production and sustained downstream signaling. ontosight.ainumberanalytics.com

PIK3CA Amplifications: In some cancers, such as ovarian, lung, and cervical cancers, the PIK3CA gene is amplified, leading to an overabundance of the p110α protein and consequently, elevated PI3K signaling. ontosight.aioncotarget.comaacrjournals.org

PTEN Inactivation: The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is the major negative regulator of the PI3K pathway. nih.govwikipedia.orgfrontiersin.org PTEN is a lipid phosphatase that counteracts PI3K by dephosphorylating PIP3 back to PIP2, thus shutting down the signal. nih.govfrontiersin.org Loss of PTEN function, through gene deletion, mutation, or epigenetic silencing, is another extremely common event in cancer. nih.govmdpi.comoup.com This inactivation removes the primary brake on the pathway, leading to unchecked PIP3 accumulation and constitutive activation of AKT and downstream effectors. nih.govontosight.aimdpi.com PTEN is the second most frequently mutated or deleted tumor suppressor gene after p53. nih.gov

Common Genetic Alterations Leading to PI3K Pathway Hyper-activation
GeneType of AlterationConsequenceCommonly Affected Cancers
PIK3CAActivating Hotspot Mutations (e.g., E545K, H1047R)Constitutive PI3K enzyme activity, increased PIP3 production.Breast, Colorectal, Endometrial, Bladder, Head and Neck Squamous Cell Carcinoma. nih.govnumberanalytics.com
PIK3CAGene AmplificationOverexpression of p110α protein, increased signaling capacity.Ovarian, Lung, Cervical, Gastric. oncotarget.comaacrjournals.org
PTENLoss-of-Function Mutations or DeletionsInability to dephosphorylate PIP3, leading to its accumulation and sustained pathway activation.Endometrial, Glioblastoma, Prostate, Breast. nih.govnih.govmdpi.com

Upstream Signaling Dysregulation (e.g., RTKs, GPCRs)

The PI3K pathway can also be aberrantly activated without genetic alterations to the pathway itself. This often occurs through the dysregulation of upstream signaling molecules that normally activate PI3K in a controlled manner.

Receptor Tyrosine Kinases (RTKs): RTKs, such as the epidermal growth factor receptor (EGFR) and HER2, are cell surface receptors that, upon binding to growth factors, activate PI3K. ontosight.ainih.gov In many cancers, these receptors are overexpressed, amplified, or carry activating mutations, leading to ligand-independent, continuous stimulation of the PI3K pathway. mdpi.comnih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs represent a large family of receptors that can also activate PI3K isoforms. researchgate.netnih.gov Dysregulation of GPCR signaling, which can occur in various cancers, can lead to persistent activation of PI3K and its downstream proliferative and survival signals. researchgate.net

RAS Mutations: Activating mutations in RAS family genes, which are common in many cancers, can also lead to PI3K hyper-activation. mdpi.com RAS proteins can directly bind to and activate the p110 catalytic subunit, making RAS mutations an indirect but potent mechanism for driving aberrant PI3K signaling. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H20ClN9O

Molecular Weight

473.9 g/mol

IUPAC Name

2,4-diamino-6-[(2S,5S)-2-(5-chloro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-5-methylpyrrolidin-1-yl]pyrimidine-5-carbonitrile

InChI

InChI=1S/C23H20ClN9O/c1-12-7-8-17(32(12)20-14(10-25)19(26)30-23(27)31-20)21-29-16-6-2-5-15(24)18(16)22(34)33(21)13-4-3-9-28-11-13/h2-6,9,11-12,17H,7-8H2,1H3,(H4,26,27,30,31)/t12-,17-/m0/s1

InChI Key

WALAECWNQSIPAM-SJCJKPOMSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1C2=NC(=NC(=C2C#N)N)N)C3=NC4=C(C(=CC=C4)Cl)C(=O)N3C5=CN=CC=C5

Canonical SMILES

CC1CCC(N1C2=NC(=NC(=C2C#N)N)N)C3=NC4=C(C(=CC=C4)Cl)C(=O)N3C5=CN=CC=C5

Origin of Product

United States

Mechanistic Dissection of Pi3k Alpha Inhibitor Action

Interplay with Negative Regulatory Mechanisms (e.g., PTEN)

The tumor suppressor PTEN is a critical negative regulator of the PI3K/AKT signaling pathway. frontiersin.orgaacrjournals.org It functions as a lipid phosphatase that directly counteracts the activity of PI3K by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-4,5-bisphosphate (PIP2). researchgate.net This action reduces the pool of the key second messenger PIP3, thereby dampening downstream signaling through effectors like AKT and mTOR, which drive cell growth, proliferation, and survival. researchgate.net Consequently, the functional status of PTEN is a major determinant of the cellular context in which PI3Kα inhibitors operate and profoundly influences their therapeutic efficacy.

The relationship between PI3Kα inhibitors and PTEN is multifaceted. In tumors with wild-type PTEN, the PI3K pathway is often activated by gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. mdpi.com In these PIK3CA-mutant, PTEN-proficient cancers, there is a strong dependence on the p110α isoform for maintaining the elevated levels of PIP3 that drive tumorigenesis. As a result, these tumors are often highly sensitive to selective PI3Kα inhibitors. mdpi.comthno.org

Conversely, the loss or inactivation of PTEN represents another common mechanism for hyperactivation of the PI3K pathway. genesandcancer.com In PTEN-deficient tumors, the persistent accumulation of PIP3 creates a state of constitutive pathway activation. aacrjournals.org This scenario presents a more complex challenge for PI3Kα-selective inhibitors. Research has shown that the response of PTEN-deficient tumors to PI3Kα inhibition is variable and often associated with resistance. frontiersin.orgnih.gov

Several key research findings illuminate this complex interplay:

Isoform Switching and Resistance: A pivotal finding is that PTEN-deficient tumors may not be solely dependent on the PI3Kα isoform. Studies have demonstrated that in the absence of PTEN, cancer cells can exhibit a reliance on the PI3K beta (PI3Kβ) isoform, encoded by the PIK3CB gene, to maintain PI3K pathway signaling and drive proliferation. pnas.org Consequently, selective inhibition of PI3Kα in a PTEN-null background may be insufficient to block the pathway, as signaling can be sustained or rerouted through PI3Kβ. nih.govpnas.org This isoform redundancy is a primary mechanism of resistance to PI3Kα-specific inhibitors in PTEN-deficient contexts. nih.gov

Acquired Resistance: The functional status of PTEN is not only a predictor of innate sensitivity but also a key factor in acquired resistance. Clinical studies with the PI3Kα-specific inhibitor alpelisib (B612111) have shown that patients with PIK3CA-mutated breast cancer can develop resistance to therapy through the acquisition of loss-of-function mutations in PTEN. mdpi.comcancernetwork.com Longitudinal analysis of tumor biopsies from patients who initially responded to alpelisib revealed that resistant metastatic lesions had acquired PTEN mutations that were not present in the primary tumor or in lesions that remained sensitive to the drug. cancernetwork.com This demonstrates a clear evolutionary pressure under PI3Kα inhibition that selects for cells with inactivated PTEN.

Variable Sensitivity in Preclinical Models: Large-scale screening of cancer cell lines has consistently shown that while PIK3CA mutations are a strong predictor of sensitivity to PI3Kα inhibitors, PTEN loss is associated with a more heterogeneous response, including instances of resistance. frontiersin.orgaacrjournals.orgnih.gov For example, a study of the PI3K inhibitor taselisib (B612264) in head and neck squamous carcinoma cell lines found that while PIK3CA-mutant lines were generally sensitive, four of the six most resistant lines harbored mutations or loss of PTEN. nih.gov

The table below summarizes findings from preclinical studies on the differential sensitivity of cancer cell lines to PI3Kα inhibitors based on their PTEN and PIK3CA status.

PI3Kα InhibitorCell Line Genomic StatusObserved Effect on Proliferation/SignalingReference
Taselisib (GDC-0032)HNSCC; PIK3CA-mutant/PTEN-wild type (e.g., Cal-33)High sensitivity; potent inhibition of p-AKT. nih.gov
Taselisib (GDC-0032)HNSCC; PTEN-deleted/PIK3CA-wild type (e.g., UD-SCC-2)Resistance; minimal effect on p-AKT at concentrations that inhibit PI3Kα. nih.gov
Taselisib (GDC-0032)Breast Cancer; PIK3CA-mutant/PTEN-null (e.g., CAL-51)Reduced sensitivity and rebound in downstream signaling over time compared to PTEN-wild type cells. aacrjournals.org
Alpelisib (BYL719)Breast Cancer; PIK3CA-mutatedGenerally sensitive to inhibition. thno.orgcancernetwork.com
Alpelisib (BYL719)Breast Cancer; Acquired PTEN lossDevelopment of clinical resistance following initial response. cancernetwork.com

Preclinical Research Methodologies for Pi3k Alpha Inhibitor Evaluation

In Vitro Cellular Models and Assays

In vitro studies are crucial for the initial assessment of a compound's potential as a therapeutic agent. These studies utilize cancer cell lines grown in a controlled laboratory setting to analyze the compound's effect on various cellular processes.

The selection of appropriate cell lines is a critical first step in the preclinical evaluation of PI3Kα inhibitors. The genetic makeup of cancer cells, particularly mutations in the PIK3CA gene and the status of the tumor suppressor gene PTEN, significantly influences their sensitivity to these inhibitors. mdpi.comaacrjournals.orgmdpi.com

PIK3CA, which encodes the p110α catalytic subunit of PI3Kα, is frequently mutated in various cancers. aacrjournals.orgprecisionmedicineonline.com These mutations, often found in the helical and kinase domains, lead to the continuous activation of the PI3K pathway, promoting cell growth and survival. aacrjournals.orgmdpi.com Therefore, cancer cell lines harboring PIK3CA mutations are often more sensitive to PI3Kα inhibitors. mdpi.comaacrjournals.org Preclinical studies have consistently shown that PI3Kα inhibitors are more effective in cell lines with PIK3CA alterations. mdpi.com

PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function leads to increased PI3K signaling and can also influence the response to PI3Kα inhibitors. mdpi.comnih.gov In some contexts, PTEN loss has been associated with resistance to PI3Kα-specific inhibitors, as it can lead to the activation of other PI3K isoforms, like PI3Kβ. mdpi.com Therefore, characterizing the PTEN status of cell lines is essential for interpreting the efficacy of PI3Kα inhibitors.

The Cancer Cell Line Encyclopedia is a valuable resource that provides detailed genetic and molecular characterization of a large number of cancer cell lines, aiding in the selection of appropriate models for preclinical studies. aacrjournals.org

Table 1: Examples of Cell Lines Used in PI3Kα Inhibitor Studies

Cell Line Cancer Type PIK3CA Status PTEN Status
MCF-10A Breast Wild-Type Wild-Type
KPL-4 Breast Mutant Not Specified
Daoy Medulloblastoma Not Specified Not Specified
D556 Medulloblastoma Not Specified Not Specified
Rat1-myr-p110α Fibrosarcoma Engineered Mutant Not Specified
SKBR3 Breast Wild-Type Not Specified
U87 Glioblastoma Wild-Type Mutant
BON-1 Pancreatic Neuroendocrine Not Specified Not Specified
QGP-1 Pancreatic Neuroendocrine Not Specified Not Specified
EL4 Lymphoma Not Specified Not Specified
NB4 Leukemia Not Specified Not Specified

This table is for illustrative purposes and includes cell lines mentioned in the provided search results which may have been used in studies of various PI3K inhibitors, not exclusively PI3K|A/|A-IN-3.

Cell viability and proliferation assays are fundamental for determining the cytotoxic and cytostatic effects of a potential drug. springernature.com These assays measure the number of healthy, metabolically active cells in a population. labome.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial activity. abcam.comsigmaaldrich.com In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. abcam.com The amount of formazan produced is directly proportional to the number of metabolically active cells. sigmaaldrich.com

The Crystal Violet assay is another common method that stains the DNA and proteins of adherent cells. springernature.com The amount of dye incorporated is proportional to the number of viable, attached cells, providing a measure of cell survival. springernature.com

These assays are often used in a high-throughput screening format to quickly assess the efficacy of a compound across multiple cell lines and concentrations. springernature.com

Apoptosis is a form of programmed cell death that plays a critical role in eliminating damaged or cancerous cells. nih.govecancer.org Many anti-cancer therapies work by inducing apoptosis in tumor cells. jbtr.or.kr

The activation of caspases , a family of proteases, is a hallmark of apoptosis. nih.govjbtr.or.kr Caspase-3 is a key executioner caspase that, when activated, cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govmdpi.com Studies often investigate whether a compound induces caspase-dependent apoptosis by measuring the activity of caspases like caspase-3, -8, and -9. nih.gov

Another method to detect apoptosis is by identifying hypodiploid cells . During apoptosis, cellular DNA is fragmented, and these fragments can leak out of the cell. When stained with a DNA-binding dye, apoptotic cells will have a lower DNA content than normal cells and will appear as a "sub-G1" or hypodiploid peak in a flow cytometry histogram.

The cell cycle is the series of events that take place in a cell leading to its division and duplication. Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. nih.gov

Flow cytometry (FACS) is a powerful technique used to analyze the cell cycle distribution of a population of cells. thermofisher.com Cells are stained with a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content. thermofisher.com This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes). nih.gov

PI3K signaling is known to play a role in cell cycle entry and progression. nih.govnih.gov Therefore, cell cycle analysis can reveal whether a PI3Kα inhibitor, such as this compound, causes cell cycle arrest at a specific phase, thereby inhibiting proliferation. oncotarget.com For example, some PI3K inhibitors have been shown to cause an arrest in the G1 phase of the cell cycle. frontiersin.org

Normal cells require attachment to a solid surface to grow and proliferate, a phenomenon known as anchorage-dependence. A key characteristic of cancer cells is their ability to grow and form colonies without being attached to a surface, a property called anchorage-independent growth . nih.gov

The ability of a compound to inhibit colony formation in soft agar (B569324) is a strong indicator of its potential anti-tumor activity. nih.govresearchgate.net For instance, the inhibition of the PI3K pathway has been shown to block anchorage-independent growth. researchgate.net

To confirm that a PI3Kα inhibitor is hitting its intended target and modulating the downstream signaling pathway, biochemical assays are employed. nih.gov The PI3K pathway involves a cascade of protein phosphorylation events. nih.gov

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status. aacrjournals.orgresearchgate.net Key downstream effectors of the PI3K pathway include AKT and the ribosomal protein S6 (RPS6). nih.govnih.gov

The phosphorylation of AKT at serine 473 (p-AKT) and the phosphorylation of RPS6 are indicators of an active PI3K pathway. nih.govresearchgate.net Therefore, a potent and specific PI3Kα inhibitor is expected to decrease the levels of p-AKT and p-RPS6 in cancer cells. rsc.org Measuring the dose- and time-dependent inhibition of these signaling molecules provides crucial information about the inhibitor's mechanism of action and its effectiveness in blocking the PI3K pathway. aacrjournals.orgrsc.org

Table 2: Compound Names Mentioned | Compound Name | | :--- | | this compound | | Alpelisib (B612111) (BYL-719, PIQRAY) | | Inavolisib (GDC-0077) | | Taselisib (B612264) | | Idelalisib | | KIN-193 | | Wortmannin | | Pilaralisib (XL147) | | Pictilisib (GDC-0941) | | Sonolisib (PX-866) | | Copanlisib (BAY 80-6946) | | STX-478 | | RLY-2608 | | CH5132799 | | BEZ235 | | BKM120 | | RAD001 | | LY2584702 | | Olaparib | | Necrostatin-1 | | Imatinib mesylate | | Fulvestrant (B1683766) | | Paclitaxel | | Cisplatin | | Letrozole | | Bevacizumab | | Trastuzumab | | Ibrance (palbociclib) | | SAHA | | LY294002 | | PD 0332991 | | GS-1101 | | BAY 80-6946 |

High-Throughput and High-Content Screening Approaches in Chemical Biology

The discovery of novel PI3Kα inhibitors often begins with large-scale screening of chemical libraries. pnas.orgscispace.com Chemical biology leverages these screening techniques to identify and characterize compounds that modulate biological pathways.

High-Throughput Screening (HTS) is a primary method for identifying new PI3Kα inhibitors. nih.gov This approach involves testing vast libraries of compounds to find "hits" that are active against a specific target, such as the H1047R mutant of PI3Kα. nih.gov For instance, an HTS campaign screened 288,000 compounds using a 3-step PI3K homogenous time-resolved fluorescence assay, leading to the identification of initial hits with novel chemical structures. nih.gov Various HTS assay formats have been developed, including those based on radiolabeled ATP to measure phosphate (B84403) transfer to a phospholipid substrate. nih.gov Another approach is the AlphaScreen® assay, a sensitive, high-throughput method for quantifying the product of Class I PI3K reactions, PI(3,4,5)P3 (PIP3). echelon-inc.com

High-Content Screening (HCS) , which combines automated fluorescence microscopy with sophisticated image analysis, offers a more detailed, phenotypic approach. nih.govfrontiersin.org HCS assays can measure the cellular activity of PI3K inhibitors by observing phenomena like the redistribution of downstream signaling proteins. nih.gov For example, an HCS assay was developed using cells engineered to express an AKT1-green fluorescent protein (GFP) fusion protein. nih.gov Upon PI3K activation, the AKT1-GFP moves to the cell membrane; inhibitors of PI3K prevent this translocation, which can be quantified through automated imaging. nih.gov This method not only confirms a compound's activity within a cellular context but can also simultaneously assess potential toxic side effects by analyzing cellular morphology. nih.gov

These screening methodologies are crucial for the initial stages of drug discovery, providing a funnel to identify promising compounds for further preclinical development. nih.govnih.gov

In Vivo Animal Models

Following in vitro characterization, promising PI3Kα inhibitors are evaluated in vivo using various animal models. These models are indispensable for understanding a compound's antitumor activity, pharmacodynamics, and for identifying biomarkers of response in a complex biological system. nih.govmdpi.com

Genetically Engineered Mouse (GEM) Models with PI3K Pathway Alterations

Genetically engineered mouse models (GEMMs) are powerful tools that mimic the genetic landscape of human cancers. nih.govnih.gov By introducing specific mutations found in human tumors into the mouse genome, researchers can study the cause-and-effect relationship between a genetic alteration and cancer development. mdpi.comnih.gov

For PI3Kα research, GEMMs are often created with activating mutations in the Pik3ca gene, such as the common H1047R and E545K hotspot mutations. mdpi.comnih.govplos.org These mutations can be expressed in specific tissues, such as the mammary gland, to model breast cancer. nih.govplos.org For example, mice with a conditional knock-in of the Pik3caH1047R mutation develop mammary tumors, providing a valuable model to test the efficacy of PI3Kα inhibitors. plos.org These models have demonstrated that while Pik3ca mutations can initiate tumor formation, they often require other cooperating genetic events to drive full-blown cancer. nih.gov

GEMMs are also instrumental in studying therapeutic response and resistance. nih.gov For instance, treating Pik3caH1047R-driven lung tumors in mice with a PI3K inhibitor led to significant tumor regression. harvard.edu These models also allow for the investigation of resistance mechanisms that may arise during treatment. nih.gov

GEMM Model TypeGenetic AlterationKey Research ApplicationReference
Conditional Knock-inPik3caH1047R in mammary glandModeling breast cancer initiation and progression. plos.org
Conditional Knock-inPik3caH1047R or Pik3caE545K at Rosa26 locusStudying the effects of specific hotspot mutations. mdpi.com
TransgenicMMTV-p110αInvestigating the effect of enhanced PI3K activity in mammary epithelium. mdpi.com
Combined MutationKrasG12D and Pten deletionModeling ovarian cancer and testing combination therapies. aacrjournals.orgcapes.gov.br
TransgenicTH-MYCNModeling MYCN-driven neuroblastoma and medulloblastoma. nih.gov

Xenograft and Orthotopic Transplant Models

Xenograft models involve the implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice. mdpi.comaacrjournals.org These models are widely used to assess the antitumor activity of PI3K inhibitors against human cancers. mdpi.comaacrjournals.orgaacrjournals.org

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known genetic backgrounds (e.g., PIK3CA mutations) are injected subcutaneously into mice. aacrjournals.org This allows for the evaluation of an inhibitor's efficacy against tumors with specific molecular features. aacrjournals.org For example, the PI3Kα inhibitor NVP-BYL719 demonstrated dose-dependent antitumor effects in mice bearing tumors from PIK3CA-dependent cell lines. aacrjournals.org

Patient-Derived Xenografts (PDX): Tumor fragments from a patient's cancer are implanted directly into mice. PDX models are considered to better represent the heterogeneity and biology of human tumors. mdpi.com They are valuable for testing inhibitor efficacy across a diverse range of tumors and for identifying biomarkers of response. mdpi.comresearchgate.net

Orthotopic Transplant Models: In these models, tumor cells or tissues are implanted into the corresponding organ in the mouse from which the cancer originated (e.g., implanting glioblastoma cells into the brain). nih.govaacrjournals.org This provides a more clinically relevant tumor microenvironment to study tumor growth, invasion, and response to therapy. nih.gov For example, an orthotopic glioblastoma model was used to show that a combination of MEK and PI3K inhibitors could delay tumor growth. nih.gov

Non-Invasive Imaging Techniques (e.g., FDG-PET, Optical Colonoscopy) for Monitoring Biological Response

Non-invasive imaging techniques are crucial for longitudinally monitoring tumor growth and the biological response to PI3K inhibitors in living animals, reducing the number of animals needed and providing dynamic data.

18F-Fluorodeoxyglucose Positron Emission Tomography (FDG-PET): The PI3K pathway is a key regulator of glucose metabolism. Active PI3K signaling increases glucose uptake in cancer cells. FDG-PET imaging uses a radioactive glucose analog (18F-FDG) to visualize metabolically active tissues like tumors. nih.govaacrjournals.org A reduction in FDG uptake in a tumor following treatment with a PI3K inhibitor can serve as an early pharmacodynamic biomarker, indicating that the drug has successfully inhibited its target pathway. aacrjournals.orgnih.gov Studies have shown that changes in FDG uptake as early as two days after starting therapy can predict subsequent changes in tumor volume. nih.gov However, it's noted that FDG-PET may not always correlate directly with tumor proliferation, highlighting the need for complementary imaging methods. aacrjournals.orgplos.org

Optical Colonoscopy: In GEM models of colorectal cancer, miniature colonoscopes can be used to directly visualize and monitor the growth or regression of tumors in the colon over time in response to treatment. plos.org This technique allows for longitudinal surveillance of individual tumors within the same animal, providing robust data on therapeutic efficacy. plos.org

Tissue Biomarker Analysis in Animal Models

To understand the molecular mechanisms behind a PI3K inhibitor's effects, tumor tissues are collected from animal models for biomarker analysis. nih.govnih.gov This involves measuring the levels of key proteins and their modifications to confirm target engagement and downstream pathway inhibition.

A primary biomarker for PI3K pathway activity is the phosphorylation of AKT (pAKT), a key downstream effector. researchgate.netsemanticscholar.org A successful PI3K inhibitor is expected to decrease the levels of pAKT in tumor tissue. researchgate.netresearchgate.net For instance, treatment with the PI3Kα inhibitor GDC-0077 in xenograft models resulted in a dose-dependent reduction of pAKT. researchgate.netaacrjournals.org

Other important biomarkers include:

Phosphorylated S6 ribosomal protein (pS6) and phosphorylated PRAS40 (pPRAS40) , which are further downstream in the PI3K/AKT/mTOR pathway. nih.govaacrjournals.org

Ki-67 , a marker of cell proliferation. A decrease in Ki-67 staining indicates that the inhibitor is successfully arresting tumor cell growth. plos.orgnih.gov

These analyses are often performed using techniques like Western blotting and immunohistochemistry (IHC) on tumor samples collected at the end of a study or from biopsies taken during treatment. aacrjournals.orgplos.org

BiomarkerBiological SignificanceMethod of AnalysisReference
pAKT (Ser473, Thr308)Direct indicator of PI3K pathway inhibition.Western Blot, IHC, ELISA researchgate.netsemanticscholar.orgnih.gov
pS6Indicator of mTORC1 activity, downstream of PI3K/AKT.Western Blot, IHC nih.govaacrjournals.org
pPRAS40Indicator of AKT/mTORC1 pathway inhibition.Western Blot, IHC researchgate.netaacrjournals.org
Ki-67Marker of cellular proliferation.IHC plos.orgnih.gov

Phenotypic Readouts in Animal Studies (e.g., Tumor Growth Inhibition, Apoptosis, Angiogenesis)

Tumor Growth Inhibition (TGI): This is the most common endpoint, where the size of tumors in treated animals is compared to that in control (vehicle-treated) animals over time. aacrjournals.orgmdpi.com Significant TGI or even tumor regression (shrinkage) provides strong evidence of a compound's antitumor efficacy. aacrjournals.orgaacrjournals.org For example, the PI3K inhibitor BAY 80-6946 produced complete tumor regression in a HER2-positive/PIK3CA-mutant xenograft model. aacrjournals.org

Apoptosis: Effective cancer therapies often work by inducing programmed cell death, or apoptosis, in tumor cells. nih.gov The level of apoptosis in tumors can be measured using methods like the TUNEL assay or by staining for cleaved caspase-3. plos.orgnih.gov Studies have shown that some PI3K inhibitors can induce apoptosis in cancer cells both in vitro and in vivo. nih.govaacrjournals.orgnih.gov However, in some models, tumor regression has been observed without a significant increase in apoptosis, suggesting other mechanisms are at play. plos.org

Angiogenesis: This is the formation of new blood vessels, a process that is critical for tumor growth and survival. nih.gov The PI3K pathway plays a role in promoting angiogenesis. plos.orgaacrjournals.org The effect of an inhibitor on this process can be assessed by measuring the microvessel density (MVD) in the tumor, often by staining for the endothelial marker CD31. plos.org For instance, the dual PI3K/mTOR inhibitor NVP-BEZ235 was shown to significantly reduce MVD in a colorectal cancer GEM model, indicating an anti-angiogenic effect. plos.org

Cellular and Molecular Effects of Pi3k Alpha Inhibition

Regulation of Gene Expression and Protein Synthesis

Inhibition of PI3Kα profoundly alters the transcriptomic landscape of cancer cells. nih.govnih.gov The PI3K pathway is a master regulator of both transcriptional and co-transcriptional processes that support oncogenic growth. nih.govnih.gov Studies using transcriptomic approaches have revealed that activation of PI3Kα leads to widespread changes in gene expression, and these alterations are reversed upon treatment with PI3Kα-specific inhibitors. nih.govaacrjournals.org

One of the key mechanisms through which PI3Kα signaling controls gene expression is by modulating the activity of various transcription factors. nih.gov The PI3K-AKT axis controls several growth-regulatory transcription factors, including the forkhead box (FOXO) proteins and nuclear factor-κΒ (NF-κB). nih.gov By phosphorylating FOXO transcription factors, AKT promotes their exclusion from the nucleus, thereby inhibiting the expression of target genes involved in cell cycle arrest and apoptosis. nih.govnih.gov Inhibition of PI3Kα restores FOXO nuclear activity, leading to the transcription of genes that can restrain cell proliferation. nih.gov

A significant finding is the role of the PI3K pathway in regulating RNA splicing. nih.govnih.gov Oncogenic PI3Kα signaling induces widespread alternative splicing of mRNA isoforms linked to proliferation and metabolism. nih.govnih.gov This effect is mediated by PI3K-dependent regulation of serine/arginine-rich (SR) splicing factors and their kinases (SRPKs). nih.gov Inhibition of PI3Kα reverses these splicing alterations, highlighting a novel layer of gene expression regulation controlled by this pathway. nih.govnih.gov

Table 1: Effects of PI3Kα Inhibition on Gene and Protein Regulation
Regulatory LevelEffect of PI3Kα ActivationEffect of PI3Kα InhibitionKey MediatorsReferences
TranscriptionAlters transcription factor activity; promotes oncogenic gene programs.Reverses oncogenic gene expression profiles; restores tumor suppressor gene expression.FOXO, NF-κB nih.govnih.govnih.gov
Protein SynthesisPromotes protein synthesis via mTORC1 activation.Reduces global protein synthesis by suppressing the AKT/mTORC1 axis.AKT, mTORC1, 4E-BP1, p70S6K nih.govcellsignal.com
RNA SplicingInduces widespread alternative splicing of isoforms related to proliferation and metabolism.Reverses cancer-associated splicing patterns.SR Splicing Factors, SRPKs nih.govnih.gov

Impact on Cellular Homeostasis and Stress Responses

The PI3Kα pathway is central to maintaining cellular homeostasis, particularly in regulating the balance between cell growth, survival, and death. aacrjournals.orgnih.gov Its inhibition disrupts this balance and can induce significant cellular stress. The pathway governs multiple fundamental cellular processes, including glucose metabolism, apoptosis, and responses to oxidative stress. nih.govaacrjournals.orgnih.gov

PI3K signaling is a key regulator of glucose transport and metabolism. nih.govyoutube.com By promoting the translocation of glucose transporters to the cell surface, the pathway facilitates glucose uptake, which is essential for the high metabolic demands of proliferating cells. nih.gov Inhibition of PI3Kα can disrupt glucose homeostasis, leading to metabolic stress. nih.govyoutube.com This disruption is a known on-target effect of PI3Kα inhibitors, as the pathway is integral to normal insulin (B600854) signaling. nih.govyoutube.com

Inhibition of PI3Kα can also trigger apoptosis. aacrjournals.org The pro-survival effects of the PI3K/AKT pathway are mediated through the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the regulation of the Bcl-2 family of proteins. cellsignal.com When this signaling is blocked, the balance shifts towards apoptosis, contributing to the anti-tumor effects of PI3Kα inhibitors.

Furthermore, the PI3K pathway is implicated in managing cellular stress responses, including oxidative stress. nih.gov The transcription factor NRF2, a master regulator of the antioxidant response, can be modulated by PI3K signaling. nih.gov While the precise interactions are complex, disruption of PI3K signaling can impact the cell's ability to cope with reactive oxygen species (ROS), potentially leading to increased cellular damage and death. nih.gov In some contexts, resistance to PI3K inhibitors has been linked to the upregulation of stress response pathways mediated by kinases like PIM, which can enhance NRF2 activity and decrease cellular ROS levels. nih.gov

Modulation of Specific Cellular Processes

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis and survive stress. nih.gov The PI3K signaling network plays a complex, multi-layered role in its regulation. nih.govnih.gov Generally, the class I PI3K/AKT/mTORC1 axis is a potent inhibitor of autophagy. nih.gov Activation of this pathway under nutrient-rich conditions suppresses the initiation of autophagy. nih.govnih.gov

Consequently, inhibition of class I PI3Kα is a canonical method for inducing autophagy. arvojournals.orgmdpi.com By blocking the PI3K/AKT pathway, mTORC1 activity is suppressed, which relieves its inhibition on the ULK1 complex, a key initiator of autophagosome formation. nih.govnih.gov This induction of autophagy can, however, be a double-edged sword in cancer therapy. While it can lead to cell death in some contexts, it is more often recognized as a survival mechanism that allows tumor cells to withstand the metabolic stress induced by anticancer treatments, including PI3K inhibitors. nih.govmdpi.com Studies in head and neck squamous cell carcinoma have shown that PI3K inhibitors increase autophagic flux, and combining them with autophagy inhibitors like chloroquine (B1663885) can synergistically decrease cancer cell proliferation. mdpi.com

It is important to distinguish the roles of different PI3K classes. While class I PI3K inhibition promotes autophagy, the activity of class III PI3K (Vps34) is essential for the initiation and progression of the autophagic process itself. nih.govnih.gov Some compounds, like 3-methyladenine (B1666300) (3-MA), can inhibit both class I and class III PI3K, leading to complex, context-dependent effects on autophagy. nih.gov

The PI3K pathway is a critical regulator of the immune system, with different isoforms playing distinct roles in various immune cell types. nih.govnih.gov While PI3Kδ and PI3Kγ are predominantly expressed in leukocytes and are central to immune cell signaling, PI3Kα also contributes to the tumor immune microenvironment. nih.govmdpi.comaacrjournals.org

Tumor-intrinsic activation of PI3Kα signaling can promote immune evasion. bmj.com Studies have shown that oncogenic PIK3CA mutations can create an immune-suppressive myeloid microenvironment, leading to resistance to immunotherapy like PD-1 blockade. bmj.com This is characterized by a reduction in CD8+ T cell infiltration and a decrease in the expression of inflammatory cytokines such as IFNγ and TNFα within the tumor. bmj.com Therefore, inhibition of PI3Kα within tumor cells may help to reverse this immune-suppressive environment and enhance the efficacy of immune checkpoint inhibitors.

PI3K signaling also intersects with inflammatory pathways. For instance, the PI3K/AKT pathway can activate NF-κB, a key transcription factor that controls the expression of numerous inflammatory cytokines and chemokines. mdpi.comnih.gov In cells with oncogenic PIK3CA mutations, NF-κB activation can drive the secretion of cytokines like IL-6, which in turn can act in a paracrine manner to influence other cells in the tumor microenvironment. nih.gov Inhibition of PI3Kα can thus modulate the inflammatory output of cancer cells.

Table 2: Impact of PI3Kα Signaling on the Immune Microenvironment
Cellular ContextEffect of PI3Kα ActivationEffect of PI3Kα InhibitionReferences
Tumor-Intrinsic SignalingPromotes an immune-suppressive microenvironment; increases myeloid cell infiltration; reduces CD8+ T cells.May reverse immune suppression and enhance response to immunotherapy. bmj.com
Inflammatory Cytokine ProductionCan activate NF-κB, leading to the expression and secretion of inflammatory cytokines (e.g., IL-6).Can reduce the production of pro-tumorigenic inflammatory mediators. nih.gov

The PI3Kα pathway is deeply embedded within a complex web of intracellular signaling networks. Its inhibition often triggers compensatory feedback loops and crosstalk that can limit therapeutic efficacy. nih.govnih.govaacrjournals.org

Ras/MAPK Pathway: The PI3K and Ras/MAPK pathways are two major signaling arteries downstream of receptor tyrosine kinases (RTKs) and Ras. researchgate.netnih.gov These pathways are intricately connected. Ras can directly activate the p110α subunit of PI3K, linking the two cascades. nih.govresearchgate.net Conversely, inhibition of one pathway can lead to the compensatory activation of the other. aacrjournals.org For example, inhibition of mTORC1, a downstream effector of PI3K, can relieve a negative feedback loop, leading to the activation of the MAPK pathway through a PI3K-dependent mechanism. aacrjournals.orgnih.gov This crosstalk is a common mechanism of resistance to single-agent PI3K pathway inhibitors. aacrjournals.org

NF-κB Pathway: There is significant crosstalk between the PI3K/AKT and NF-κB signaling pathways. mdpi.comnih.gov AKT can promote cell survival by indirectly activating NF-κB through the phosphorylation of IκB kinase (IKK). nih.gov Furthermore, the catalytic subunit p110α has been shown to directly activate the p65/RelA subunit of NF-κB and promote its nuclear translocation. mdpi.com In cancer cells with PIK3CA mutations, this link can drive the expression of inflammatory cytokines. nih.gov Therefore, PI3Kα inhibitors can suppress this pro-inflammatory and pro-survival signaling axis. mdpi.com

Receptor Tyrosine Kinase (RTK) Feedback Loops: A critical mechanism of resistance to PI3Kα inhibitors involves the reactivation of the pathway through feedback loops to RTKs. nih.govnih.govnih.gov The PI3K/AKT pathway normally participates in a negative feedback loop that dampens RTK signaling. aacrjournals.org For instance, AKT phosphorylates and inactivates FOXO transcription factors, which would otherwise promote the expression of several RTKs, such as HER3 and IGF1R. nih.govmdpi.com When PI3Kα is inhibited, this suppression is lifted. FOXO factors become active and drive the transcription of RTKs, leading to increased signaling at the cell surface that can reactivate the PI3K pathway and other parallel pathways, thereby circumventing the inhibitor's effects. nih.govnih.gov This rebound signaling is a major challenge in the clinical application of PI3K inhibitors and underscores the rationale for combination therapies. nih.gov

Role of Pi3k Alpha Inhibition in Disease Models Non Human Research Focus

Cancer Models

Inhibition of PI3Kα has shown significant promise in a variety of preclinical cancer models, reflecting the pathway's central role in tumorigenesis.

Specific Cancer Types

Breast Cancer: The PI3K/Akt signaling pathway is a major focus in breast cancer research due to its roles in cell growth, proliferation, and apoptosis. researchgate.net Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are found in approximately 40% of hormone receptor-positive (HR+) breast cancers. ascopost.com In preclinical models, PI3Kα inhibitors have demonstrated the ability to induce tumor regression, particularly in PIK3CA-mutant xenografts. researchgate.net The specificity of inhibitors against the p110α isoform has been linked to enhanced efficacy and a better toxicity profile in these models. researchgate.net Genetically engineered mouse models with PIK3CA mutations have been shown to develop breast tumors, further validating the oncogenic potential of this pathway. mdpi.com

Ovarian Cancer: The PI3K/AKT/mTOR pathway is frequently dysregulated in ovarian cancer, with alterations observed in up to 45% of serous ovarian tumors. nih.gov These alterations include amplifications or mutations in PIK3CA and loss of the tumor suppressor PTEN. nih.govnih.gov Preclinical studies have shown that inhibiting this pathway can be a potential therapeutic strategy, especially for platinum-resistant ovarian cancer. nih.gov In mouse models where ovarian tumors are initiated by PIK3CA mutations and PTEN loss, PI3K/mTOR inhibition delayed tumor growth and prolonged survival. nih.gov In vitro studies using ovarian cancer cell lines with PIK3CA mutations have demonstrated that PI3K/Akt inhibitors can effectively reduce cell viability. frontiersin.org

Colorectal Cancer: Mutations in the PIK3CA gene are present in 15-30% of colorectal cancers. aacrjournals.orgcase.edufrontiersin.org Mouse models expressing a constitutively active form of PI3K in the intestine rapidly develop invasive adenocarcinomas, highlighting a direct role for PI3K activation in colon tumor initiation. aacrjournals.org In genetically defined mouse models of colorectal cancer, dual inhibition of PI3K/mTOR has proven highly effective in tumors with combined mutations in genes like Apc and Pten or Apc and Kras. nih.gov

Glioblastoma: The PI3K pathway is frequently activated in glioblastoma, the most aggressive primary brain tumor, often due to PIK3CA gain-of-function mutations or loss of PTEN. nih.govnih.gov While this suggests a dependence on PI3K signaling, the efficacy of PI3K inhibitors as single agents in preclinical models has been limited. nih.govnih.gov This has prompted research into combination therapies to overcome resistance mechanisms. nih.gov In some glioblastoma cell line studies, specific p110α inhibitors have shown the ability to significantly inhibit cell viability. frontiersin.org

Neurofibromatosis Type 2 (NF2): NF2 is a genetic disorder characterized by the growth of benign tumors in the nervous system, caused by mutations in the NF2 gene, which encodes the tumor suppressor merlin. nih.govnih.gov Loss of merlin function leads to the activation of the PI3K/Akt pathway. nih.gov In preclinical models using merlin-deficient mouse Schwann cells, PI3K inhibitors have been shown to selectively decrease cell viability in a dose-dependent manner by inducing apoptosis and autophagy. nih.gov Combination drug screens have identified PI3K inhibitors as strong candidates for NF2 therapy. nih.govresearchgate.net

Leukemias: Activation of the PI3K/AKT pathway is associated with poor prognosis and drug resistance in acute lymphoblastic leukemia (ALL). nih.gov While PI3K inhibitors have shown preclinical promise in various hematological malignancies, their application in ALL is still under investigation. nih.gov In T-cell acute lymphoblastic leukemia (T-ALL), the PI3K pathway is activated in a high percentage of cases, often due to PTEN inactivation. nih.gov However, studies have shown that inhibition of a single PI3K isoform, such as PI3Kγ, may not be sufficient for therapeutic efficacy in T-ALL models. escholarship.org In acute myeloid leukemia (AML), recent preclinical research suggests that PI3Kγ could be a cell-intrinsic target. ashpublications.org

Dependence on PI3K Isoforms in Different Tumor Subtypes

The reliance of tumors on specific PI3K isoforms varies across different cancer subtypes. While PI3Kα is a primary driver in many solid tumors with PIK3CA mutations, other isoforms can also play crucial roles. ashpublications.org For instance, in certain hematological malignancies, there is a known dependence on the delta (δ) isoform of PI3K. ashpublications.org In solid tumors with loss of the tumor suppressor PTEN, there is evidence of reliance on the beta (β) isoform. ashpublications.org This isoform-specific dependence underscores the rationale for developing selective inhibitors to maximize efficacy and minimize off-target effects.

Strategies for Overcoming Intrinsic and Acquired Resistance in Preclinical Models

A significant challenge in targeting the PI3K pathway is the development of resistance. Preclinical models are crucial for understanding and overcoming these resistance mechanisms.

Intrinsic Resistance: Some tumors exhibit intrinsic resistance to PI3K inhibitors. This can be due to the activation of parallel signaling pathways. For example, in ovarian cancer models, AKT inhibition can lead to the compensatory upregulation of the ERK signaling pathway. aacrjournals.org

Acquired Resistance: Tumors can acquire resistance to PI3Kα inhibitors over time. One mechanism involves the development of secondary mutations in the PIK3CA gene that interfere with drug binding. ascopost.com Studies have shown that a different class of allosteric, mutant-selective PI3Kα inhibitors that bind to a different region of the protein can remain effective against these resistant mutations. ascopost.comaacrjournals.org

Feedback Loops: Inhibition of the PI3K pathway can trigger feedback loops that reactivate the pathway or activate alternative survival pathways. researchgate.net In NF2-related schwannoma models, treatment with PI3K inhibitors can lead to the upregulation of the focal adhesion kinase (FAK) family as a compensatory survival mechanism. aacrjournals.org

Combination Research with Other Pathway Inhibitors in Model Systems

To enhance efficacy and overcome resistance, PI3Kα inhibitors are often studied in combination with other targeted agents in preclinical models.

MEK Inhibitors: In colorectal cancer models with Apc and Kras mutations, the combination of PI3K/mTOR and MEK inhibitors has shown an additive benefit in survival. nih.gov In models with mutations in Apc, Pten, and Kras, this combination resulted in a synergistic increase in survival. nih.gov

CDK4/6 Inhibitors: In PIK3CA-mutant, ER+ breast cancer patient-derived xenograft (PDX) models, the combination of a mutant-selective PI3Kα inhibitor with the estrogen receptor degrader fulvestrant (B1683766) led to significant tumor regression. aacrjournals.org The addition of a CDK4/6 inhibitor, palbociclib, did not further enhance the effects of the doublet therapy in this specific model. aacrjournals.org However, the combination of PI3K inhibitors with CDK4/6 inhibitors and endocrine therapy is a standard approach being explored. vhio.net

Other Combinations: In NF2 models, combination screens have identified a synergistic effect between a class I PI3K inhibitor and a p21-activated kinase (PAK) inhibitor, leading to reduced tumor growth in an orthotopic allograft mouse model. researchgate.netresearchgate.net Similarly, combining a PI3K/mTOR inhibitor with a SRC/FAK inhibitor showed superiority over single-agent treatment in promoting cell-cycle arrest and reducing tumor growth in an NF2 allograft model. aacrjournals.org

Non-Oncological Disease Models

The role of PI3Kα inhibition is also being explored in non-cancerous conditions, particularly those involving inflammation.

Inflammatory and Autoimmune Disorders

Airway Inflammation/Asthma: The PI3K pathway is implicated in the inflammatory processes characteristic of asthma. While specific preclinical data on PI3Kα-IN-3 in asthma models is not detailed in the provided context, the general role of PI3K signaling in inflammation suggests that inhibiting specific isoforms could be a therapeutic strategy.

Neurological Disorders (e.g., Neural Stem Cell Proliferation)

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the effects of the compound “PI3Kα-IN-3” on neurological disorders or neural stem cell proliferation in non-human models. The compound name "PI3Kα-IN-3" does not correspond to a commonly referenced PI3K alpha inhibitor in published research.

However, the broader role of the Phosphoinositide 3-kinase (PI3K) alpha (PI3Kα) signaling pathway is well-established as a critical regulator of neural stem cell (NSC) functions, including proliferation, differentiation, and survival. nih.govbiorxiv.org Studies utilizing other selective inhibitors of PI3Kα or genetic models that modulate PI3Kα activity provide insights into the potential consequences of inhibiting this pathway in the context of neurological research.

Inhibition of the PI3K/Akt signaling pathway, of which PI3Kα is a key component, has been shown to influence the fate of neural stem cells. For instance, in some in vitro models, blocking this pathway can impact NSC proliferation and differentiation. researchgate.net The activation of the PI3K pathway is considered essential for promoting the survival and proliferation of NSCs. nih.gov Research in animal models of glioma, a type of brain tumor, has demonstrated that activation of the PI3K pathway in neural stem cells can drive tumorigenesis, suggesting that inhibitors of this pathway could have therapeutic implications. nih.govbiorxiv.org

It is important to note that these findings are based on the general role of the PI3Kα pathway and the effects of other inhibitors. Without specific data on "PI3Kα-IN-3," it is not possible to provide detailed research findings or data tables related to this particular compound.

Metabolic Dysregulation (e.g., Insulin (B600854) Signaling Perturbation in Models)

Similarly, no specific studies detailing the effects of “PI3Kα-IN-3” on metabolic dysregulation or insulin signaling in non-human models were identified in the available scientific literature.

The PI3Kα isoform plays a central and well-documented role in mediating insulin signaling. nih.govuzh.chnih.gov Inhibition of PI3Kα is known to disrupt glucose metabolism. nih.govuzh.ch In various animal models, the use of PI3Kα inhibitors has been shown to induce hyperglycemia (high blood sugar) as a direct consequence of impaired insulin signaling in peripheral tissues. nih.govuzh.chaacrjournals.org This occurs because PI3Kα is a critical downstream effector of the insulin receptor, and its inhibition blocks the cellular uptake of glucose. nih.gov

This disruption of insulin signaling often triggers a compensatory feedback loop, leading to hyperinsulinemia (elevated insulin levels). nih.govuzh.chaacrjournals.org This feedback mechanism can, in some contexts, reactivate the PI3K pathway, potentially counteracting the effects of the inhibitor. nih.govuzh.ch Studies in mouse models have explored strategies to mitigate this insulin feedback, such as dietary interventions or combination therapies with glucose-lowering agents, to enhance the efficacy of PI3Kα inhibitors in cancer models. nih.govaacrjournals.org

The following table summarizes the general effects observed with the inhibition of the PI3Kα pathway on insulin signaling in non-human models, based on studies with other PI3Kα inhibitors.

Model System PI3Kα Inhibition Approach Observed Effects on Insulin Signaling & Metabolism
Mouse models of cancerPharmacological inhibition with various PI3Kα inhibitorsIncreased blood glucose levels (hyperglycemia), elevated plasma insulin levels (hyperinsulinemia), insulin resistance in peripheral tissues. nih.govuzh.chaacrjournals.org
Genetically engineered mouse modelsAlterations in the Pik3ca geneDisrupted glucose homeostasis, effects on insulin sensitivity in various tissues. nih.gov

It is crucial to reiterate that this information pertains to the general effects of PI3Kα inhibition and not to the specific compound "PI3Kα-IN-3," for which no research data was found.

Based on a comprehensive search of available scientific literature and public databases, there is no information on a specific chemical compound named “PI3Kα-IN-3” or its variations such as "PI3K|A/|A-IN-3". The search results consistently provide information on the broader class of PI3Kα inhibitors, including well-documented compounds like Alpelisib (B612111) (BYL719), Inavolisib (GDC-0077), and Copanlisib, but no data, research, or mention of "PI3Kα-IN-3" could be retrieved.

Therefore, it is not possible to generate an article that focuses solely on "PI3Kα-IN-3" as the required information for the specified outline—including its preclinical efficacy, in vitro to in vivo translation, specificity, and off-target effects—does not exist in the public domain.

To fulfill the request, information on a publicly documented PI3Kα inhibitor would be required.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of PI3Kα/δ-IN-3 in inhibiting PI3K signaling pathways?

  • Methodological Answer: Use kinase inhibition assays to measure IC50 values for PI3Kα and PI3Kδ isoforms. Pair this with structural analysis (e.g., X-ray crystallography or molecular docking) to identify binding interactions. Validate via Western blotting for downstream effectors like AKT and mTOR phosphorylation . Apply the PICOT framework to define population (cancer cell lines), intervention (PI3Kα/δ-IN-3), comparison (untreated or isoform-specific inhibitors), outcome (pathway inhibition), and time (24–72 hours) .

Q. What in vitro and in vivo models are optimal for assessing the efficacy of PI3Kα/δ-IN-3?

  • Methodological Answer:

  • In vitro: Use isoform-specific PI3K-dependent cell lines (e.g., PTEN-null models) for proliferation assays. Measure apoptosis via flow cytometry (Annexin V/PI staining).
  • In vivo: Employ xenograft models with pharmacokinetic profiling to assess bioavailability and tumor regression. Include a comparison group using FDA-approved PI3K inhibitors (e.g., Idelalisib) .
  • Table 1: Comparison of efficacy parameters across models:
Model TypeKey MetricsValidation Method
In vitroIC50, apoptosis rateWestern blot, flow cytometry
In vivo (mice)Tumor volume, survival rateMRI, histopathology

Q. How can researchers ensure selectivity of PI3Kα/δ-IN-3 for α/δ isoforms over other PI3K family members?

  • Methodological Answer: Conduct kinase profiling panels (e.g., Eurofins KinaseProfiler) to test inhibition against PI3Kβ, PI3Kγ, and unrelated kinases (e.g., mTOR). Use computational modeling to analyze ATP-binding pocket differences between isoforms. Validate via CRISPR-edited cell lines lacking α/δ isoforms .

Advanced Research Questions

Q. How should experimental designs address conflicting data on PI3Kα/δ-IN-3’s synergistic effects with other targeted therapies?

  • Methodological Answer: Apply factorial design experiments to test combinations (e.g., PI3Kα/δ-IN-3 + PARP inhibitors). Use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices. Replicate findings across multiple cell lines and genetic backgrounds to control for heterogeneity .

Q. What statistical approaches are recommended for analyzing dose-response variability in PI3Kα/δ-IN-3 studies?

  • Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) with tools like GraphPad Prism. Account for inter-experimental variability via mixed-effects models. Include sensitivity analysis to identify outliers in high-throughput screening data .

Q. How can researchers resolve contradictions in off-target effects reported for PI3Kα/δ-IN-3?

  • Methodological Answer: Perform proteome-wide affinity purification (AP-MS) or thermal proteome profiling (TPP) to identify off-target interactions. Cross-validate with RNAi screens to assess phenotypic contributions of suspected off-targets. Use the FINER criteria to evaluate if findings are feasible, novel, and ethically sound .

Q. What strategies optimize translational relevance of preclinical findings for PI3Kα/δ-IN-3?

  • Methodological Answer:

  • Integrate patient-derived organoids (PDOs) to mirror tumor heterogeneity.
  • Compare genomic signatures (e.g., PIK3CA mutations) between preclinical models and clinical cohorts using TCGA data.
  • Use the PEO framework: Population (PDO models), Exposure (PI3Kα/δ-IN-3), Outcome (drug sensitivity/resistance markers) .

Methodological Frameworks and Tools

  • PICOT (Population, Intervention, Comparison, Outcome, Time): Essential for structuring translational studies .
  • FINER (Feasible, Interesting, Novel, Ethical, Relevant): Validates research questions against practical constraints .
  • Data Analysis : Leverage tools like R/Bioconductor for omics data and Combenefit for synergy analysis .

Key Challenges and Solutions

  • Data Reproducibility : Standardize assays using SOPs and share protocols via platforms like Protocols.io .
  • Translational Gaps : Use multi-omics integration (e.g., transcriptomics + phosphoproteomics) to identify predictive biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.